molecular formula C7H12N2O4-2 B1236271 Meso-2,6-diaminopimelate(2-)

Meso-2,6-diaminopimelate(2-)

货号: B1236271
分子量: 188.18 g/mol
InChI 键: GMKMEZVLHJARHF-SYDPRGILSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.

科学研究应用

Biochemical Pathways and Enzyme Activity

Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.

Enzymatic Functions

  • Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .
  • Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .

Microbial Production of Amino Acids

Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .

Case Study: L-Lysine Production

  • Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .

Pharmaceutical Applications

Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.

Research Insights

  • Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .

Analytical Techniques

Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .

Table: Summary of Applications

Application AreaDescriptionReference(s)
Biochemical PathwaysPrecursor for peptidoglycan and amino acid synthesis
Microbial FermentationEnhanced production of L-lysine via engineered strains
Pharmaceutical DevelopmentInvolvement in beta-lactam antibiotic synthesis
Analytical MethodsMeasurement techniques for assessing bacterial cell wall components

常见问题

Basic Research Questions

Q. What is the role of meso-2,6-diaminopimelate(2−) in lysine biosynthesis, and which enzymes are critical for its formation?

Meso-2,6-diaminopimelate(2−) (meso-A2pm) is a key intermediate in the lysine biosynthesis pathway. It is synthesized via the conversion of LL-2,6-diaminopimelate by the epimerase DapF. This step precedes the decarboxylation of meso-A2pm to lysine by LysA . Key enzymes include:

  • DapB : Reduces L-2,3-dihydroxyaspartate to intermediates in the pathway.
  • DapF : Catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-A2pm.
  • LysA : Converts meso-A2pm to lysine, linking biosynthesis to protein synthesis. Experimental validation involves gene knockout studies and enzyme activity assays using purified proteins .

Q. How does meso-2,6-diaminopimelate(2−) contribute to bacterial peptidoglycan (PG) biosynthesis?

In Gram-negative bacteria, meso-A2pm is incorporated into PG as the third residue of the peptide stem by MurE ligase. This residue is essential for cross-linking PG strands, maintaining cell wall integrity. Disruption of meso-A2pm synthesis leads to impaired PG assembly and cell lysis due to osmotic instability . Methodological approaches include:

  • PG purification : Enzymatic digestion (e.g., pancreatin/trypsin) followed by HPLC or mass spectrometry to detect meso-A2pm .
  • MurE activity assays : Using UDP-MurNAc-L-Ala-D-Glu and meso-A2pm as substrates to measure ligase activity .

Advanced Research Questions

Q. How can sequence alignment and homology modeling resolve conserved catalytic motifs in MurE ligases?

MurE enzymes across species (e.g., V. spinosum, E. coli) share conserved active-site residues, such as the DNPR motif (residues 409–412 in V. spinosum), critical for substrate binding . To analyze conservation:

  • ClustalW2 alignment : Compare MurE sequences from diverse bacteria to identify conserved residues .
  • Homology modeling : Use SWISS-MODEL with templates like E. coli MurE (PDB:1E8C) to predict 3D structures. Validate models using QMEAN scores (e.g., 0.55 for V. spinosum MurE) and residue error plots .

Q. What experimental strategies address contradictions in optimal catalytic conditions (pH, temperature) for MurE ligases?

MurE from V. spinosum exhibits a higher pH optimum (9.6) compared to E. coli (8.0–9.2) and C. trachomatis (8.0–8.6) . To reconcile such discrepancies:

  • Kinetic profiling : Measure enzyme activity across pH/temperature gradients using fixed substrate concentrations (e.g., 5 mM ATP, 0.15 mM UDP-MurNAc-L-Ala-D-Glu).
  • Environmental adaptation analysis : Correlate enzyme properties with the organism’s habitat (e.g., V. spinosum’s niche may favor alkaline conditions) .

Q. How can genetic manipulation (e.g., transposon mutagenesis) validate the essentiality of meso-A2pm in bacterial viability?

  • Knockout studies : Delete dapF or murE in model organisms (e.g., V. spinosum) to assess growth defects.
  • Complementation assays : Reintroduce functional genes (e.g., murEVs in E. coli ΔmurE) to restore PG synthesis .
  • Metabolite supplementation : Test rescue of growth with exogenous meso-A2pm or lysine .

Q. Data-Driven Analysis

Q. Why do kinetic parameters (e.g., Km) vary for MurE ligases across bacterial species?

V. spinosum MurE has a Km of 17 µM for meso-A2pm, significantly lower than orthologs in E. coli or P. aeruginosa. This may reflect evolutionary adaptations to substrate availability or metabolic flux . To investigate:

  • Substrate specificity assays : Compare activity with structural analogs (e.g., L-lysine, L-ornithine).
  • Structural analysis : Map active-site residues (e.g., Arg409) influencing substrate binding .

Q. How does the absence of meso-A2pm biosynthesis pathways in mammals inform antibiotic targeting?

Animals lack enzymes like DapL and MurE, making these pathways attractive for antibacterial drug development. Strategies include:

  • Inhibitor screening : Target DapL (unique to bacteria using the LL-A2pm pathway) or MurE with small molecules.
  • Essentiality testing : Use conditional knockouts to confirm target validity .

Q. Methodological Resources

  • Enzyme kinetics : Protocols for MurE activity assays using radiolabeled substrates .
  • Structural validation : MALDI-TOF mass spectrometry for protein purity (e.g., 59,578 Da for His-tagged MurEVs) .
  • Bioinformatics tools : ESPript 2.2 for sequence alignments, SWISS-MODEL for homology predictions .

属性

分子式

C7H12N2O4-2

分子量

188.18 g/mol

IUPAC 名称

(2R,6S)-2,6-diaminoheptanedioate

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+

InChI 键

GMKMEZVLHJARHF-SYDPRGILSA-L

SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

手性 SMILES

C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N

规范 SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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